molecular formula C7H17ClSi B3187942 t-Butyl(chloromethyl)dimethylsilane CAS No. 18244-00-3

t-Butyl(chloromethyl)dimethylsilane

Cat. No.: B3187942
CAS No.: 18244-00-3
M. Wt: 164.75 g/mol
InChI Key: IVMARBRRFNDIJH-UHFFFAOYSA-N
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Description

t-Butyl(chloromethyl)dimethylsilane is an organosilicon compound that serves as a versatile building block in chemical synthesis and materials science research. This reagent features a chloromethyl group and a bulky tert-butyldimethylsilyl group on the same silicon atom, making it a valuable precursor for developing more complex molecular architectures. Researchers utilize its reactive chloromethyl site for further functionalization, while the silyl group can act as a protecting group or modify the properties of the target molecule. In the field of materials science, similar chlorosilane compounds are fundamental in the synthesis and structural modification of advanced porous materials, such as zeolites and zeotypes . The precise introduction of organic groups via silane chemistry can help tailor the physical-chemical properties of these materials, including their hydrophobicity and catalytic performance. When handling this compound, researchers should adhere to strict safety protocols. Related tert-butyldimethylsilane reagents are known to be flammable solids that cause severe skin burns and eye damage and are toxic to aquatic life . This product is intended for laboratory research purposes. For Research Use Only. Not for human or therapeutic use.

Properties

IUPAC Name

tert-butyl-(chloromethyl)-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17ClSi/c1-7(2,3)9(4,5)6-8/h6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMARBRRFNDIJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: t-Butyl(chloromethyl)dimethylsilane can be synthesized through the reaction of tert-butyl chloride with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product with high purity .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The compound is then purified through distillation or recrystallization to remove any impurities .

Scientific Research Applications

Protective Group in Organic Synthesis

Overview:
TBDMS-Cl is predominantly used to protect reactive hydroxyl groups during chemical reactions. By converting alcohols into TBDMS ethers, researchers can perform subsequent transformations without affecting the protected hydroxyl group.

Mechanism:
The reaction typically involves the treatment of alcohols with TBDMS-Cl in the presence of a base such as imidazole or DMF (dimethylformamide). The resulting TBDMS ethers are stable under various conditions and can be selectively deprotected when needed.

Table 1: Overview of TBDMS Protection Reactions

Substrate Type Reaction Conditions Yield (%) References
Primary AlcoholsTBDMS-Cl, imidazole, DMFHighCorey et al.
Secondary AlcoholsTBDMS-Cl, DMFHighPatschinski & Zipse
Tertiary AlcoholsTBDMS-Cl, baseModerateZheng et al.

Synthesis of Complex Organic Molecules

Case Study: Prostaglandins
TBDMS-Cl has been effectively employed in the synthesis of biologically active compounds such as prostaglandins. The protection of hydroxyl groups allows for the selective manipulation of other functional groups within the molecule without interference.

Key Findings:

  • The reaction is rapid even at room temperature.
  • The extent of reaction depends on the amount of imidazole present.
  • The TBDMS group remains stable under phosphorylation conditions.

Derivatization Agent in Analytical Chemistry

TBDMS-Cl serves as a derivatization agent in gas chromatography/mass spectrometry (GC/MS) applications. It enhances the volatility and thermal stability of analytes, facilitating their detection and quantification.

Application Example:
In environmental chemistry, TBDMS derivatives have been utilized to analyze alcohols and phenols in water samples, improving sensitivity and resolution during GC/MS analysis.

Stability and Selectivity

TBDMS ethers exhibit remarkable stability under various reaction conditions. They can withstand acidic and basic environments while remaining intact, which is crucial for multi-step synthesis processes.

Table 2: Stability of TBDMS Ethers Under Various Conditions

Condition Type Stability Observed References
Acidic ConditionsStableGopinath & Patel
Basic ConditionsStableDiLauro et al.
High TemperatureModerate StabilityZheng et al.

Removal Techniques for TBDMS Protecting Groups

The deprotection of TBDMS ethers can be achieved through various methods, allowing for the regeneration of hydroxyl groups when desired.

Common Deprotection Methods:

  • Treatment with fluoride sources (e.g., TBAF - tetrabutylammonium fluoride).
  • Use of catalytic amounts of iodine or N-iodosuccinimide in methanol.
  • Mild acidic conditions can also facilitate selective removal without affecting other protecting groups.

Mechanism of Action

The mechanism of action of t-Butyl(chloromethyl)dimethylsilane involves the formation of a stable silyl ether or silyl amine through the substitution of the chlorine atom with a nucleophile. This reaction is facilitated by the electron-withdrawing effect of the silicon atom, which stabilizes the transition state and lowers the activation energy .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights critical distinctions between t-Butyl(chloromethyl)dimethylsilane and related organosilicon compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Reactivity/Applications References
This compound C₇H₁₇ClSi ~164.7 (calc.) tert-butyl, chloromethyl, 2×CH₃ Intermediate for functionalized silicones; protective group in organic synthesis Inferred
tert-Butyldimethylsilyl chloride C₆H₁₅ClSi 150.7 tert-butyl, Cl, 2×CH₃ Widely used silylating agent for alcohol protection
Bis(chloromethyl)dimethylsilane C₄H₁₀Cl₂Si 157.1 2×chloromethyl, 2×CH₃ Crosslinking agent in silicone polymers; higher reactivity due to dual –CH₂Cl groups
tert-Butyl(dichloromethyl)dimethylsilane C₇H₁₅Cl₂Si 198.2 tert-butyl, dichloromethyl, 2×CH₃ Enhanced electrophilicity for nucleophilic substitution; used in organosilicon chemistry
Chlorodimethylvinylsilane C₄H₉ClSi 120.7 vinyl, Cl, 2×CH₃ Polymerization monomer; less steric hindrance than tert-butyl analogs

Reactivity and Stability

  • Steric Effects : The tert-butyl group in this compound reduces reaction rates at the silicon center compared to less hindered analogs like Chlorodimethylvinylsilane .
  • Electrophilicity : The chloromethyl group (–CH₂Cl) offers moderate reactivity, intermediate between the highly reactive –SiCl in tert-Butyldimethylsilyl chloride and the less reactive –CH₂Cl in Bis(chloromethyl)dimethylsilane .
  • Thermal Stability : tert-Butyl groups generally enhance thermal stability, making this compound more suitable for high-temperature applications than Trichloro(chloromethyl)silane (), which is prone to decomposition .

Research Findings and Data

Spectroscopic Data (Inferred from Analogs)

  • NMR : Expected δ ~0.05 ppm for Si–CH₃ (cf. tert-Butyldimethylsilyl chloride in ) and δ ~3.6–4.0 ppm for –CH₂Cl .
  • HRMS : Molecular ion peak at m/z ~164.7 (calculated) with fragments corresponding to tert-butyl and chloromethyl groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for t-Butyl(chloromethyl)dimethylsilane, and how can reaction yields be maximized?

  • Methodology : The compound can be synthesized via nucleophilic substitution using tert-butyldimethylchlorosilane and dichloromethane under anhydrous conditions. Catalytic amounts of Lewis acids (e.g., AlCl₃) enhance reactivity. Post-synthesis purification via fractional distillation (boiling point ~149°C) ensures high purity (>98% by GC analysis). Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio) and inert gas environments to prevent hydrolysis .

Q. How should this compound be characterized to confirm structural integrity?

  • Methodology : Use 1^1H and 13^{13}C NMR spectroscopy to identify key signals: tert-butyl protons at δ 0.89 (s, 9H), dimethylsilane protons at δ 0.05 (s, 6H), and chloromethyl protons at δ 3.3–3.6 (m, 2H). Mass spectrometry (EI-MS) with m/z 143.09 ([M]+^+) confirms molecular weight. Cross-validate with IR spectroscopy for Si-Cl stretching bands (~480 cm1^{-1}) .

Q. What are the critical stability considerations for storing this compound?

  • Methodology : Store in moisture-resistant glassware under inert gas (N₂/Ar) at <15°C. Decomposition occurs via hydrolysis, producing HCl and silanol byproducts. Regular GC-MS monitoring detects impurities like dichloromethane (<0.5% threshold). Avoid exposure to aqueous solvents or humid environments .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence regioselectivity in silylation reactions involving this compound?

  • Methodology : The tert-butyl group imposes steric hindrance, directing electrophilic attack to the less hindered chloromethyl site. Computational modeling (DFT) of transition states reveals lower activation energy for reactions at the chloromethyl position. Experimental validation via competitive silylation of primary vs. secondary alcohols shows >90% selectivity for primary sites .

Q. How can contradictions in reported thermal stability data for this compound be resolved?

  • Methodology : Discrepancies arise from varying impurity profiles (e.g., residual AlCl₃ from synthesis). Conduct thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air). Pure samples show decomposition onset at 180°C, while AlCl₃-contaminated samples degrade at 120°C. Pair with GC-MS to correlate decomposition products (e.g., tert-butanol) with impurities .

Q. What strategies mitigate side reactions during cross-coupling applications of this compound?

  • Methodology : Pre-activate the silane with Pd(0) catalysts (e.g., Pd(PPh₃)₄) to reduce oxidative addition barriers. Use anhydrous solvents (THF, toluene) and scavengers (molecular sieves) to suppress hydrolysis. Monitor reaction progress via 29^{29}Si NMR to detect undesired siloxane formation. Optimize ligand choice (e.g., bulky phosphines) to enhance catalytic turnover .

Q. How can trace impurities in this compound impact downstream synthetic applications?

  • Methodology : Residual dichloromethane (from synthesis) can quench Grignard reagents. Quantify impurities via headspace GC with FID detection (LOD: 0.01%). Purify via vacuum distillation (40°C, 10 mmHg) or column chromatography (silica gel, hexane eluent). Validate purity by 19^{19}F NMR if fluorinated byproducts are suspected .

Methodological Guidelines

  • Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate reaction conditions (temperature, catalyst loading) with yield and selectivity. Address outliers via Grubbs’ test (α=0.05) .
  • Safety Protocols : Follow UN transport guidelines (Class 3 flammable liquid). Use explosion-proof equipment for large-scale reactions (>100 mL). Neutralize waste with NaHCO₃ before disposal .
  • Ethical Compliance : Adhere to ECHA regulations for hazardous silane handling. Document all safety protocols in line with ISO 9001 standards .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
t-Butyl(chloromethyl)dimethylsilane
Reactant of Route 2
t-Butyl(chloromethyl)dimethylsilane

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